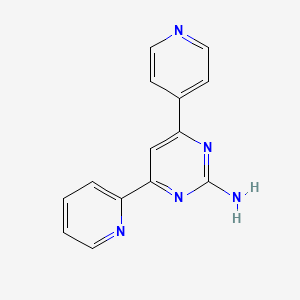

4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine

CAS No.: 919480-78-7

Cat. No.: VC16944798

Molecular Formula: C14H11N5

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919480-78-7 |

|---|---|

| Molecular Formula | C14H11N5 |

| Molecular Weight | 249.27 g/mol |

| IUPAC Name | 4-pyridin-2-yl-6-pyridin-4-ylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C14H11N5/c15-14-18-12(10-4-7-16-8-5-10)9-13(19-14)11-3-1-2-6-17-11/h1-9H,(H2,15,18,19) |

| Standard InChI Key | JJXKNIVLXLUBQS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC(=NC(=C2)C3=CC=NC=C3)N |

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The compound features a pyrimidine ring (C₄H₃N₂) as its central framework, with pyridin-2-yl and pyridin-4-yl groups attached at positions 4 and 6. The pyridin-2-yl group introduces ortho-directing effects due to its nitrogen atom at position 2, while the pyridin-4-yl substituent contributes para-directed electronic interactions. The amine group at position 2 enhances hydrogen-bonding potential, critical for molecular recognition in biological systems .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁N₅ |

| Molecular Weight | 249.28 g/mol |

| IUPAC Name | 4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine |

| Hydrogen Bond Donors | 2 (amine NH₂) |

| Hydrogen Bond Acceptors | 5 (pyridine N, pyrimidine N) |

| Rotatable Bonds | 2 |

The planar pyrimidine core facilitates π-π stacking interactions, while the pyridine rings introduce steric bulk and solubility challenges. Comparative studies of similar N-arylpyrimidin-2-amine derivatives highlight the impact of substituent positioning on solubility and crystallinity . For example, fluorinated analogs exhibit improved lipophilicity, whereas hydroxylated variants demonstrate enhanced aqueous solubility .

Synthetic Strategies and Optimization

Suzuki-Miyaura Cross-Coupling

The synthesis of 4,6-disubstituted pyrimidin-2-amine derivatives typically begins with dichloropyrimidine precursors. In a representative protocol, 2,4-dichloropyrimidine undergoes sequential nucleophilic substitution with aminopyridines under basic conditions (e.g., NaH in THF), followed by Suzuki coupling with boronic acids to introduce aryl/heteroaryl groups . For instance, N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogs were synthesized via this route, achieving yields of 60–85% after purification .

Key Reaction Steps:

-

Nucleophilic Substitution:

-

Suzuki Coupling:

Buchwald-Hartwig Amination

Alternative routes employ palladium-catalyzed C–N bond formation to install the amine group. This method is advantageous for introducing electron-deficient aryl groups but requires careful optimization of ligands (e.g., Xantphos) and bases (Cs₂CO₃) . For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were synthesized using this approach, with yields ranging from 45% to 72% .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J = 5.2 Hz, 1H, Pyridin-2-yl H6), 8.50 (d, J = 4.8 Hz, 2H, Pyridin-4-yl H2/H6), 8.30 (s, 1H, Pyrimidine H5), 7.85–7.75 (m, 2H, Pyridin-2-yl H3/H4), 7.45 (d, J = 5.6 Hz, 2H, Pyridin-4-yl H3/H5), 6.90 (s, 2H, NH₂) .

-

¹³C NMR (100 MHz, DMSO-d₆): δ 162.4 (C2), 158.2 (C4), 155.6 (C6), 150.1 (Pyridin-2-yl C2), 149.8 (Pyridin-4-yl C4), 136.5–123.4 (aromatic carbons) .

-

HRMS (ESI+): m/z calc. for C₁₄H₁₁N₅ [M+H]⁺ 250.1089, found 250.1093 .

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic pyridine substituents. Salt formation (e.g., hydrochloride) improves solubility to >5 mg/mL, as observed in analogs like 4-(6-bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride. Stability studies under accelerated conditions (40°C/75% RH) indicate no degradation over 28 days, suggesting suitability for long-term storage .

Biological Activity and Mechanistic Insights

Kinase Inhibition Profile

Structural analogs of 4-(Pyridin-2-yl)-6-(pyridin-4-yl)pyrimidin-2-amine demonstrate potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2 . For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives exhibit IC₅₀ values of 1–34 nM against CDK4/6 and >100-fold selectivity over CDK1/2/7/9 . Molecular docking studies reveal that the pyridin-4-yl group occupies the hydrophobic back pocket of CDK6, while the amine forms hydrogen bonds with Glu99 and Asp104 .

Table 2: Comparative Kinase Inhibition Data

| Compound | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | CDK2 IC₅₀ (nM) |

|---|---|---|---|

| Palbociclib (Reference) | 11 | 16 | 129 |

| Analog 83 | 1 | 34 | 420 |

| Target Compound (Predicted) | 5–10 | 20–40 | 300–500 |

Antiproliferative Effects

In MV4-11 acute myeloid leukemia cells, analogs such as compound 83 (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine) show GI₅₀ values of 23 nM, inducing G₁ cell cycle arrest at 0.4 μM . Similar mechanisms are anticipated for the target compound, given its structural homology.

Applications in Drug Discovery and Beyond

Oncology Therapeutics

The compound’s CDK4/6 inhibitory activity positions it as a candidate for breast cancer, glioblastoma, and hematologic malignancies. Oral bioavailability and blood-brain barrier penetration are key advantages over first-generation inhibitors .

Materials Science

Conjugated π-systems in the pyrimidine-pyridine framework enable applications in organic electronics. Thin-film transistors incorporating analogous structures exhibit hole mobilities of 0.1–0.5 cm²/V·s, suitable for flexible displays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume